molecular formula C35H28N4O5 B1683170 Tinyatoxin CAS No. 58821-95-7

Tinyatoxin

Cat. No. B1683170
CAS RN: 58821-95-7
M. Wt: 598.7 g/mol
InChI Key: WWZMXEIBZCEIFB-UHFFFAOYSA-N
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Description

Tinyatoxin (TTX or TTN) is an analog of the neurotoxin resiniferatoxin . It occurs naturally in Euphorbia poissonii . It is a neurotoxin that acts via full agonism of the vanilloid receptors of sensory nerves . Tinyatoxin has a potential for pharmaceutical uses similar to uses of capsaicin .


Molecular Structure Analysis

Tinyatoxin has a molecular formula of C36H38O8 . Its average mass is 598.682 Da and its monoisotopic mass is 598.256653 Da . It has 8 defined stereocentres .


Physical And Chemical Properties Analysis

Tinyatoxin has a chemical formula of C36H38O8 and a molar mass of 598.692 g·mol −1 . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Analytical Techniques for Tinyatoxin

A study by Mannes et al. (2005) developed a method for the extraction, separation, identification, and quantification of resiniferatoxin (RTX) and tinyatoxin in serum samples. This method is significant for determining serum RTX pharmacokinetic parameters, highlighting its application in pharmacological research (Mannes et al., 2005).

Broader Research Applications Related to Tinyatoxin

While specific studies on tinyatoxin are limited, research related to similar compounds provides insights into potential applications. For example:

  • Nanomaterial-Based Biosensors : Yun et al. (2009) discussed the development of nanomaterial-based biosensors, which could be relevant for detecting tinyatoxin. These sensors use nanomaterials for early diagnosis and treatment of diseases (Yun et al., 2009).

  • Microfluidic Tools in Biological Studies : Hwang and Lu (2013) reviewed microfluidic tools for manipulating small organisms and biological studies. These techniques might be applicable for studying tinyatoxin's effects at a micro-organismal level (Hwang & Lu, 2013).

  • Mycotoxin Detection and Analysis : Turner et al. (2009) reviewed various analytical methods for mycotoxin detection, which could be applicable to tinyatoxin as well. This includes techniques like liquid chromatography and mass spectroscopy (Turner et al., 2009).

Safety And Hazards

Tinyatoxin is toxic and an irritant . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38O8/c1-21(2)34-17-23(4)36-28(32(34)42-35(43-34,44-36)19-25-8-6-5-7-9-25)15-26(18-33(40)29(36)14-22(3)31(33)39)20-41-30(38)16-24-10-12-27(37)13-11-24/h5-15,23,28-29,32,37,40H,1,16-20H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZMXEIBZCEIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC=C(C=C6)O)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5481

CAS RN

58821-95-7
Record name Tinyatoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58821-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tinyatoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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